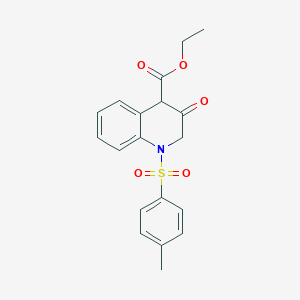

Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate

Description

Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate is a quinoline-derived compound characterized by a 2,4-dihydroquinoline core substituted with a 4-methylphenylsulfonyl group at position 1, a ketone (3-oxo) at position 3, and an ethyl carboxylate at position 2. The sulfonyl group is a strong electron-withdrawing moiety, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-3-25-19(22)18-15-6-4-5-7-16(15)20(12-17(18)21)26(23,24)14-10-8-13(2)9-11-14/h4-11,18H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKQHUTXXDTJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form sulfonamide or sulfonothioate derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Amines, thiols, pyridine as base, dichloromethane as solvent.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Sulfonamide or sulfonothioate derivatives.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound’s derivatives have shown promise as therapeutic agents for the treatment of various diseases, including bacterial infections and inflammatory conditions.

Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or ligands for metal complexes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

A key distinction among quinoline derivatives lies in the substituents’ positions and functional groups. The table below summarizes critical differences:

Key Observations:

Sulfonyl vs. Hydroxy/Ester Groups : The target’s 4-methylphenylsulfonyl group at Position 1 distinguishes it from compounds with hydroxy (e.g., ) or ester-based substituents (e.g., ). Sulfonyl groups enhance metabolic stability and may improve binding affinity in drug design compared to polar hydroxy groups.

Oxidation State and Ring Saturation: The target’s 2,4-dihydroquinoline core contrasts with the fully saturated hexahydroquinoline in , which likely reduces aromaticity and alters conformational flexibility.

Electronic and Steric Effects

- Electron-Withdrawing Groups: The sulfonyl group in the target compound may increase electrophilicity at adjacent positions, making it susceptible to nucleophilic attacks—a property less pronounced in compounds with electron-donating groups like diethylamino () or benzyloxy ().

Biological Activity

Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate (hereafter referred to as EMPSQ) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

EMPSQ belongs to the quinoline class of compounds, characterized by a fused bicyclic structure containing a quinoline moiety. The presence of a sulfonyl group and an ethyl ester enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of EMPSQ. It has demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other quinoline derivatives.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

EMPSQ has shown promise in preclinical studies as an anticancer agent. In vitro assays indicate that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Case Study: Breast Cancer Cell Line MCF-7

- Treatment: EMPSQ at concentrations ranging from 5 to 50 µM.

- Results: A dose-dependent increase in apoptosis was observed, with a significant reduction in cell viability at 50 µM (p < 0.01).

The biological activity of EMPSQ can be attributed to several mechanisms:

- Enzyme Inhibition: EMPSQ inhibits key enzymes involved in cellular processes, including DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest: EMPSQ has been shown to cause G2/M phase arrest in cancer cells, contributing to its antiproliferative effects.

Toxicity and Safety Profile

Toxicological assessments indicate that EMPSQ exhibits low toxicity in non-cancerous cell lines, suggesting a favorable safety profile for further development. Acute toxicity studies in animal models have shown no significant adverse effects at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.